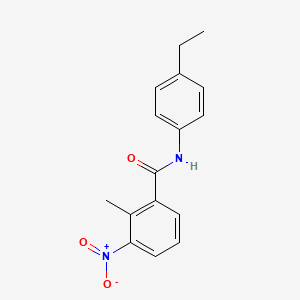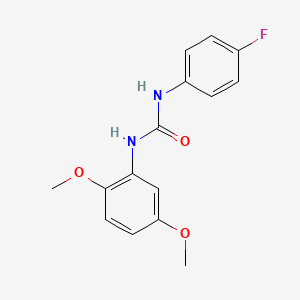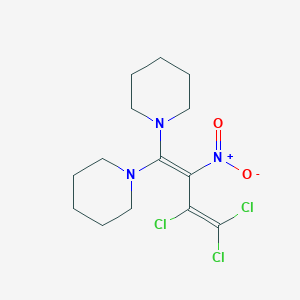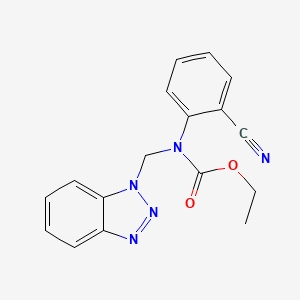
ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate is a synthetic organic compound with the molecular formula C17H15N5O2 It is known for its unique structure, which includes a benzotriazole moiety, a cyanophenyl group, and an ethyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate typically involves the reaction of 1H-1,2,3-benzotriazole with ethyl chloroformate and 2-cyanophenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyanophenyl group may interact with biological receptors, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through its ability to form stable complexes with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog without the ethyl carbamate and cyanophenyl groups.
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: Lacks the cyanophenyl group.
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)ethyl]carbamate: Contains a benzyl group instead of the ethyl group.
Uniqueness
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate is unique due to the presence of both the cyanophenyl and ethyl carbamate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
876946-41-7 |
|---|---|
Formule moléculaire |
C17H15N5O2 |
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
ethyl N-(benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)carbamate |
InChI |
InChI=1S/C17H15N5O2/c1-2-24-17(23)21(15-9-5-3-7-13(15)11-18)12-22-16-10-6-4-8-14(16)19-20-22/h3-10H,2,12H2,1H3 |
Clé InChI |
YFITZMNYZKKQIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


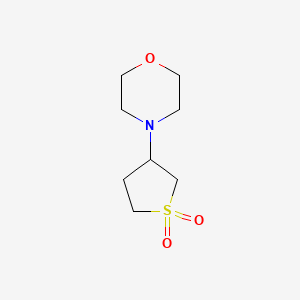
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)






